

An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 5-bromo-2,4-dimethylbenzoate

Cat. No.: B176628

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine substituent, a methyl ester, and two methyl groups on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a compound of interest for medicinal chemists and researchers in drug discovery and materials science, who can utilize it as a key intermediate for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectroscopic data.

Chemical Structure and Properties

The chemical structure of **Methyl 5-bromo-2,4-dimethylbenzoate** is characterized by a benzene ring substituted with a bromine atom at position 5, two methyl groups at positions 2 and 4, and a methyl ester group at position 1.

Figure 1: Chemical structure of **Methyl 5-bromo-2,4-dimethylbenzoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 5-bromo-2,4-dimethylbenzoate** is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

Property	Value	Reference
CAS Number	152849-72-4	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
Molecular Weight	243.10 g/mol	[1]
IUPAC Name	methyl 5-bromo-2,4-dimethylbenzoate	[1]
SMILES	CC1=CC(=C(C=C1C(=O)OC)Br)C	[1]
InChI Key	DVWSCROTFQAI EU-UHFFFAOYSA-N	[1]
Physical Form	Solid	[2]
Purity	95-97%	[1] [3]
Boiling Point	280.26 °C at 760 mmHg	[1]
Density	1.381 g/cm ³	[1]
Storage	Sealed in dry, room temperature	[2]

Proposed Synthesis

While a specific, detailed synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate** is not readily available in the scientific literature, a plausible and efficient two-step synthetic route can be proposed based on well-established organic chemistry principles. The proposed pathway involves the electrophilic bromination of 2,4-dimethylbenzoic acid, followed by Fischer esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid.

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Figure 2: Proposed synthetic workflow for **Methyl 5-bromo-2,4-dimethylbenzoate**.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate**. These protocols are based on standard laboratory procedures for similar transformations and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 5-bromo-2,4-dimethylbenzoic acid

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), add 2,4-dimethylbenzoic acid (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr_3 , 0.05 equivalents).
- **Addition of Bromine:** Add an appropriate solvent such as dichloromethane or carbon tetrachloride. From the dropping funnel, add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic

layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2,4-dimethylbenzoic acid.

Step 2: Synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromo-2,4-dimethylbenzoic acid (1 equivalent) obtained from the previous step in an excess of methanol (which acts as both solvent and reagent).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the solution.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 5-bromo-2,4-dimethylbenzoate**. Further purification can be achieved by column chromatography on silica gel if necessary.

Predicted Spectroscopic Data

Due to the limited availability of published spectroscopic data for **Methyl 5-bromo-2,4-dimethylbenzoate**, the following are predicted ^1H and ^{13}C NMR chemical shifts based on the analysis of structurally similar compounds.

Predicted ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8	s	1H	Ar-H (proton at C6)
~ 7.2	s	1H	Ar-H (proton at C3)
~ 3.9	s	3H	-COOCH ₃
~ 2.4	s	3H	Ar-CH ₃ (at C2)
~ 2.3	s	3H	Ar-CH ₃ (at C4)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O (ester)
~ 140-142	Ar-C (C2 or C4)
~ 138-140	Ar-C (C4 or C2)
~ 135	Ar-C (C1)
~ 132	Ar-CH (C6)
~ 128	Ar-CH (C3)
~ 120	Ar-C-Br (C5)
~ 52	-COOCH ₃
~ 21	Ar-CH ₃ (at C2 or C4)
~ 19	Ar-CH ₃ (at C4 or C2)

Applications in Research and Drug Development

As a functionalized building block, **Methyl 5-bromo-2,4-dimethylbenzoate** holds potential in various areas of chemical research and development:

- **Pharmaceutical Synthesis:** The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents, forming the core of potential new drug candidates.
- **Agrochemicals:** Similar to pharmaceutical applications, it can be a precursor for novel pesticides and herbicides.
- **Materials Science:** The aromatic core can be incorporated into polymers or other materials to modify their physical and chemical properties.

Conclusion

Methyl 5-bromo-2,4-dimethylbenzoate is a valuable chemical intermediate with significant potential for the synthesis of a wide range of organic molecules. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route with experimental protocols, and predicted spectroscopic data. While specific experimental data for this compound is limited, the information presented here, based on established chemical principles, offers a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. As with any chemical synthesis, all procedures should be carried out with appropriate safety measures in a controlled laboratory environment.

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